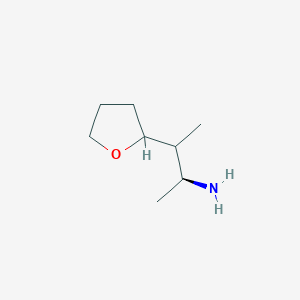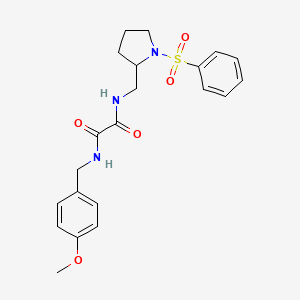
4-Methyl-3-phenylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenylaniline;hydrochloride is not fully understood, but it is believed to act as a DNA intercalator, binding to the minor groove of DNA. This results in the inhibition of DNA replication and transcription, leading to the antitumor and antiviral effects observed.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, such as the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to inhibit the replication of HIV and herpes simplex virus. Additionally, this compound has been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Methyl-3-phenylaniline;hydrochloride in lab experiments is its high purity and stability, allowing for reproducible results. However, this compound is toxic and must be handled with caution. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For the use of 4-Methyl-3-phenylaniline;hydrochloride in scientific research include further investigation into its antitumor and antiviral properties, as well as its potential as a therapeutic agent. Additionally, this compound could be used in the development of fluorescent probes for the study of DNA and protein interactions. Further optimization of the synthesis method could also lead to improved yields and reduced toxicity.
Synthesis Methods
The synthesis of 4-Methyl-3-phenylaniline;hydrochloride involves the reaction of aniline with acetone in the presence of hydrochloric acid. The resulting product is then purified using recrystallization techniques. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature and concentration of the reactants.
Scientific Research Applications
4-Methyl-3-phenylaniline;hydrochloride has been used in various scientific research applications, such as in the synthesis of pharmaceutical compounds and as a reagent in organic chemistry. It has also been used as a fluorescent probe to study the binding of proteins and DNA. This compound has been found to have antitumor and antiviral properties, making it a potential candidate for drug development.
Safety and Hazards
properties
IUPAC Name |
4-methyl-3-phenylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTXUJDREQCDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(methylthio)benzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2792376.png)


![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2792380.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2792384.png)
![3'-(3,4-Difluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2792385.png)
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792386.png)

![8-(4-fluorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792390.png)
![1-[(2-Methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2792392.png)
![2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole](/img/structure/B2792393.png)
![2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2792397.png)